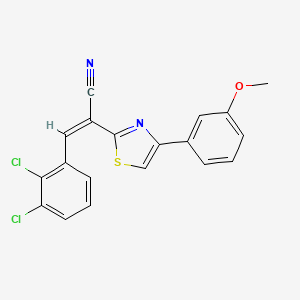
(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12Cl2N2OS and its molecular weight is 387.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-(2,3-dichlorophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring, an acrylonitrile moiety, and dichlorophenyl and methoxyphenyl substituents. These structural features are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14Cl2N2OS |
| Molecular Weight | 369.29 g/mol |
| LogP | 4.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways, disrupting cellular processes.
- DNA Interaction: The compound may bind to DNA, interfering with replication and transcription.
- Signaling Pathway Modulation: It affects various signaling pathways, leading to changes in cell behavior and function .
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of electron-withdrawing groups, such as chlorine, enhances cytotoxic activity against various cancer cell lines.
- Case Study: A study demonstrated that compounds similar to this compound showed IC50 values below 1 µg/mL against cancer cell lines such as A-431 and Jurkat cells, indicating strong antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have shown effectiveness against a range of pathogens.
- Evaluation Metrics:
- Minimum Inhibitory Concentration (MIC)
- Minimum Bactericidal Concentration (MBC)
In vitro studies revealed that related compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents significantly influences the biological activity of thiazole derivatives:
Properties
IUPAC Name |
(Z)-3-(2,3-dichlorophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c1-24-15-6-2-4-12(9-15)17-11-25-19(23-17)14(10-22)8-13-5-3-7-16(20)18(13)21/h2-9,11H,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMUAJRYJKVRSR-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














